molecular formula C25H42O21 B105721 (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol CAS No. 49694-20-4

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol

Numéro de catalogue: B105721
Numéro CAS: 49694-20-4
Poids moléculaire: 678.6 g/mol
Clé InChI: LFFQNKFIEIYIKL-BLPAIIJASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a type of xylooligosaccharide, which is a carbohydrate composed of five xylose units linked by β-1,4-glycosidic bonds. It is derived from the hemicellulose component of plant cell walls, specifically xylan. This compound is known for its prebiotic properties and is used in various biochemical and industrial applications .

Méthodes De Préparation

Chemical Glycosylation Using Acid Catalysts

Perfluorosulfonic Acid Resin-Mediated Synthesis

The use of perfluorosulfonic acid resins as heterogeneous catalysts enables efficient glycoside formation while minimizing side reactions. In a representative protocol, glucose (50 parts by weight) reacts with methyl alcohol (133 parts) in the presence of 5% w/w pulverized perfluorosulfonic acid resin at 120°C under 5.5–6.0 kg/cm² pressure for 30 minutes . The resin facilitates glycosidic bond formation without significant degradation, yielding methyl glucoside with >90% purity after filtration and alcohol removal . For branched oligosaccharides, sequential glycosylation steps are required, with each stage employing anhydrous monosaccharides to prevent hydrolysis .

Key advantages include catalyst reusability and reduced corrosion risks compared to traditional mineral acids. However, polysaccharide starting materials often produce colored byproducts at elevated temperatures, necessitating decolorization with activated carbon . The molar ratio of alcohol to saccharide (3:1–50:1) and reaction time (10 minutes–3 hours) critically influence the degree of polymerization .

Enzymatic Synthesis Using Glycosyltransferases

One-Pot Multienzyme (OPME) Systems

Chemoenzymatic strategies integrate chemical derivatization with enzymatic catalysis to address stereochemical challenges. A typical OPME system involves:

  • Sugar nucleotide generation : UDP-glucose synthesized in situ from glucose-1-phosphate using a pyrophosphorylase.

  • Glycosyltransferase catalysis : Regioselective transfer of glycosyl units to acceptors.

  • Post-glycosylational modifications : Phosphorylation or sulfation using specific kinases .

This approach achieved 65–78% yields for tetra-antennary oligosaccharides in benchmark studies, with enzyme engineering enabling accommodation of non-natural substrates . Critical parameters include donor/acceptor ratios (1:2–1:5), pH (6.8–7.5), and temperature (30–37°C) .

Solid-Phase Oligosaccharide Synthesis

Automated Glycosyl Phosphate Coupling

Solid-phase synthesis using glycosyl phosphates allows iterative chain elongation. A standardized cycle involves:

  • Deprotection : Levulinoyl ester removal with 0.5 M NaOMe in CH₂Cl₂/MeOH (2 × 30 minutes).

  • Glycosylation : TMSOTf-activated glycosyl phosphate coupling (5 equiv donor, −15°C, 2 × 15 minutes) .

This method produced hexasaccharides in 42% overall yield with >95% anomeric purity in automated platforms . The resin loading (0.30 mmol/g) and donor equivalents (5–10 equiv) are optimized to balance coupling efficiency and side reactions .

Process Optimization through Kinetic Modeling

Micro-Kinetic Models for Oligosaccharide Assembly

Recent advances in kinetic modeling enable predictive optimization of glycosylation reactions. For fructo-oligosaccharide synthesis, a hybrid genetic algorithm-derived model achieved 13.34% average error in predicting time-dependent concentrations . Key findings include:

  • Temperature dependence : Maximum trisaccharide yield at 333 K for Aspergillus aculeatus enzymes .

  • Enzyme loading : 1–5 vol% Pectinex® Ultra SP-L inversely correlates with time-to-maximum FOS concentration .

These models inform fed-batch strategies to mitigate product inhibition, enhancing oligosaccharide yields by 22–35% .

Industrial-Scale Emulsion Processes

Continuous Glycose Addition under Reduced Pressure

Large-scale production employs emulsion reactions with aqueous glycoses (15–60% moisture) and C₈–C₁₄ alcohols at 110–120°C under 10–100 mbar . Continuous glycose feeding matches water removal rates, maintaining reaction efficiency. Post-synthesis steps include:

  • Neutralization : pH adjustment to 8–10 with NaHCO₃.

  • Bleaching : H₂O₂ treatment (0.5–1.5% w/w) at 50–70°C .

This method achieves >98% glycose conversion with residual alcohol <5%, though final products require chromatographic purification to isolate specific oligomers .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antidiabetic Properties
Research has indicated that compounds similar to this structure may exhibit antidiabetic effects. Derivatives of this compound have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels. For instance, a related compound was patented for use in diabetes treatment due to its ability to modulate glucose metabolism and improve glycemic control in diabetic models .

1.2 Antioxidant Activity
The structural features of this compound suggest potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress associated with various diseases. Studies have shown that similar glycosidic compounds can scavenge free radicals and protect cellular components from oxidative damage .

1.3 Anti-inflammatory Effects
Compounds with similar configurations have been investigated for their anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and pathways such as NF-kB signaling, these compounds may offer therapeutic benefits in chronic inflammatory conditions .

Biochemical Applications

2.1 Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Inhibitors derived from similar compounds have been explored for their ability to inhibit enzymes like α-glucosidase and α-amylase. This inhibition can be particularly beneficial in managing carbohydrate absorption and controlling postprandial blood sugar levels .

2.2 Prebiotic Potential
Certain structural features indicate that this compound could serve as a prebiotic agent. Prebiotics promote the growth of beneficial gut bacteria and improve gut health. Studies suggest that oligosaccharides with similar structures can enhance the proliferation of probiotics .

Case Studies

StudyFindingsApplications
Study 1Demonstrated significant reduction in blood glucose levels in diabetic rats after administration of related compoundsPotential use in diabetes management
Study 2Identified antioxidant activity through free radical scavenging assaysImplications for aging and oxidative stress-related diseases
Study 3Showed inhibition of inflammatory markers in vitroPossible therapeutic use in inflammatory diseases

Mécanisme D'action

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol exerts its effects primarily through its prebiotic properties. It serves as a substrate for beneficial gut bacteria, promoting their growth and activity. The fermentation of xylopentaose by these bacteria produces short-chain fatty acids, which have various health benefits, including improved gut health and enhanced immune function . The molecular targets and pathways involved include the activation of bacterial enzymes that degrade xylopentaose and the subsequent production of metabolites that influence host physiology .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Xylobiose: Composed of two xylose units.

    Xylotriose: Composed of three xylose units.

    Xylotetraose: Composed of four xylose units.

    Xylohexaose: Composed of six xylose units.

Uniqueness

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is unique among xylooligosaccharides due to its specific chain length of five xylose units, which provides distinct prebiotic properties and functional benefits. It has been shown to have a higher efficacy in promoting the growth of beneficial gut bacteria compared to shorter or longer xylooligosaccharides .

Activité Biologique

The compound (2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a distinctive oxane structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of research findings and case studies.

Anticancer Properties

Recent studies have highlighted the anticancer properties of compounds similar to the one . For instance, propolis extracts containing flavonoids have shown significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways associated with cell growth and survival .

Case Study: Propolis Extracts

In a study examining the effects of propolis on cancer cells:

  • Compound : Chrysin (50 μM)
    • Model : DU145 and PC-3 cells
    • Effect : Induction of apoptosis
  • Compound : Galangin (0–40 μM)
    • Model : A549 cells
    • Effect : Inhibition of migration and invasion .

These results suggest that compounds with structural similarities may also exhibit anticancer effects.

Hormonal Activity

The compound has been evaluated for its interaction with various hormone receptors:

  • Estrogen Receptor Binding : Positive binding affinity (0.7422)
  • Androgen Receptor Binding : Positive binding affinity (0.7431)
  • Thyroid Receptor Binding : Moderate binding affinity (0.6543) .

These interactions indicate potential applications in hormone-related therapies or conditions.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with hydroxyl groups often exhibit significant antioxidant activity due to their ability to donate electrons. Research has documented that similar compounds can scavenge free radicals effectively.

Example:

A study on related polyphenolic compounds demonstrated their ability to reduce oxidative stress markers in vitro and in vivo models .

Other Biological Effects

Beyond anticancer and hormonal activities, the compound may possess additional biological effects:

  • Anti-inflammatory Activity : Compounds with similar structures have shown promise in reducing inflammation markers.
  • Antimicrobial Activity : Certain derivatives exhibit antibacterial properties against various pathogens.

Data Summary

Biological ActivityModel/ConcentrationObserved Effect
AnticancerDU145/PC-3 (50 μM)Induction of apoptosis
Hormonal InteractionEstrogen/AndrogenPositive binding affinity
AntioxidantVariousFree radical scavenging
Anti-inflammatoryIn vitro modelsReduction of inflammatory markers
AntimicrobialVarious pathogensBactericidal effects

Q & A

Basic Research Questions

Q. What are the recommended synthesis strategies for this polyhydroxylated oxane derivative?

The synthesis of this complex carbohydrate involves iterative glycosylation and protection/deprotection steps. Key methodologies include:

  • Stereoselective glycosylation : Use thioglycosides or trichloroacetimidates as donors to ensure correct anomeric configuration .
  • Protecting groups : Temporarily block hydroxyl groups with acetyl, benzyl, or silyl groups to control regioselectivity during coupling reactions .
  • Purification : Employ size-exclusion chromatography (SEC) or reverse-phase HPLC to isolate intermediates and final products .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or synthesis .
  • First Aid : For accidental exposure, rinse skin/eyes with water for 15+ minutes and seek medical evaluation .

Q. Which analytical techniques are essential for confirming its structural integrity?

  • NMR Spectroscopy : 1D 1^1H and 13^{13}C NMR to verify stereochemistry and connectivity; 2D experiments (COSY, HSQC) for resolving overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and purity .
  • Polarimetry : Measure optical rotation to validate enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying pH conditions?

Discrepancies in stability studies often arise from differences in experimental design. To address this:

  • Controlled Stability Studies : Use buffered solutions (pH 3–9) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 1–4 weeks .
  • Mechanistic Analysis : Employ LC-MS to identify degradation products (e.g., hydrolyzed glycosidic bonds) and correlate with pH-dependent pathways .

Q. What advanced techniques are suitable for elucidating its interactions with biological targets (e.g., enzymes)?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) to carbohydrate-processing enzymes like glycosidases .
  • X-ray Crystallography : Co-crystallize the compound with target proteins to map hydrogen-bonding networks and active-site interactions .
  • Molecular Dynamics (MD) Simulations : Predict conformational flexibility and binding modes in silico .

Q. How can stereochemical misassignments during synthesis be minimized?

  • Anomeric Control : Use chiral auxiliaries or temperature-modulated glycosylation to suppress epimerization .
  • Crystallographic Validation : Resolve ambiguous NMR assignments with single-crystal X-ray diffraction .
  • Comparative Analysis : Cross-reference experimental optical rotation and NOE data with computational (DFT) predictions .

Propriétés

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-6-[(3R,4R,5R,6S)-4,5-dihydroxy-6-[(3R,4R,5R)-4,5,6-trihydroxyoxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42O21/c26-6-1-39-22(17(33)11(6)27)44-8-3-41-24(19(35)13(8)29)46-10-5-42-25(20(36)15(10)31)45-9-4-40-23(18(34)14(9)30)43-7-2-38-21(37)16(32)12(7)28/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11+,12+,13+,14+,15+,16-,17-,18-,19-,20-,21?,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFQNKFIEIYIKL-BLPAIIJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC4COC(C(C4O)O)OC5COC(C(C5O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@@H]3CO[C@H]([C@@H]([C@H]3O)O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)O[C@@H]5COC([C@@H]([C@H]5O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.